3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom, a methyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Amide Formation: The brominated pyrazole is reacted with 2-methyl-N~1~-(tetrahydro-2-furanylmethyl)propanamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the pyrazole ring.
Coupling Reactions: The brominated pyrazole can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrazole derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting pyrazole-containing scaffolds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and other functional groups on the pyrazole ring can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-yl)aniline
- 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid
Uniqueness
3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE is unique due to the presence of the tetrahydrofuran moiety, which can impart distinct physicochemical properties compared to other pyrazole derivatives. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C12H18BrN3O2 |
---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-methyl-N-(oxolan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C12H18BrN3O2/c1-9(7-16-8-10(13)5-15-16)12(17)14-6-11-3-2-4-18-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,14,17) |
InChI Key |
PNLMURVGHNBORP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.